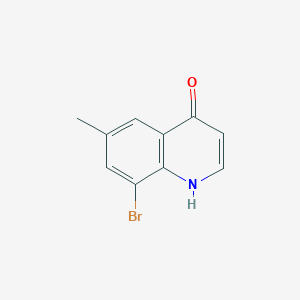
8-Bromo-4-hydroxy-6-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 8-Bromo-4-hydroxy-6-méthylquinoléine est un dérivé de la quinoléine caractérisé par la présence d'un atome de brome en position 8, d'un groupe hydroxyle en position 4 et d'un groupe méthyle en position 6 du cycle quinoléine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 8-Bromo-4-hydroxy-6-méthylquinoléine implique généralement la bromation de la 4-hydroxy-6-méthylquinoléine. Une méthode courante consiste à utiliser du brome ou du N-bromosuccinimide (NBS) comme agent bromant en présence d'un solvant tel que l'acide acétique ou le chloroforme. La réaction est généralement réalisée à température ambiante ou à des températures légèrement plus élevées pour assurer une bromation complète.
Méthodes de production industrielle : À l'échelle industrielle, la production de 8-Bromo-4-hydroxy-6-méthylquinoléine peut impliquer des procédés à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres réactionnels tels que la température, la pression et la concentration des réactifs sont essentiels pour la synthèse à grande échelle.
Types de réactions :
Oxydation : La 8-Bromo-4-hydroxy-6-méthylquinoléine peut subir des réactions d'oxydation, généralement en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de N-oxydes de quinoléine.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui peut convertir le composé en ses dérivés aminés correspondants.
Substitution : L'atome de brome en position 8 est réactif et peut être substitué par des nucléophiles tels que des amines ou des thiols dans des conditions appropriées, formant divers dérivés de quinoléine substitués.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Amines ou thiols en présence d'une base telle que la triéthylamine.
Principaux produits formés :
Oxydation : N-oxydes de quinoléine.
Réduction : Dérivés aminés.
Substitution : Dérivés de quinoléine substitués avec divers groupes fonctionnels remplaçant l'atome de brome.
4. Applications de la recherche scientifique
La 8-Bromo-4-hydroxy-6-méthylquinoléine a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes et comme ligand en chimie de coordination.
Biologie : Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Médecine : Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industrie : Utilisé dans le développement de colorants, de pigments et d'autres produits chimiques de spécialité.
5. Mécanisme d'action
Le mécanisme par lequel la 8-Bromo-4-hydroxy-6-méthylquinoléine exerce ses effets est souvent lié à sa capacité à interagir avec les acides nucléiques et les protéines. Le groupe hydroxyle en position 4 et l'atome de brome en position 8 facilitent la liaison aux cibles biologiques, perturbant potentiellement les processus cellulaires. Le composé peut inhiber les enzymes ou interférer avec la réplication et la transcription de l'ADN, conduisant à ses propriétés antimicrobiennes et anticancéreuses.
Composés similaires :
4-Hydroxyquinoléine : Lacks the bromine and methyl groups, making it less reactive in certain substitution reactions.
8-Bromoquinoléine : Lacks the hydroxyl and methyl groups, affecting its solubility and reactivity.
6-Méthylquinoléine : Lacks the bromine and hydroxyl groups, altering its chemical behavior and biological activity.
Unicité : La 8-Bromo-4-hydroxy-6-méthylquinoléine est unique en raison de la combinaison des groupes brome, hydroxyle et méthyle, qui confèrent une réactivité chimique et une activité biologique distinctes. Cette combinaison permet des interactions spécifiques avec les cibles biologiques et en fait un composé polyvalent en chimie synthétique.
Applications De Recherche Scientifique
8-Bromo-4-hydroxy-6-methylquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 8-Bromo-4-hydroxy-6-methylquinoline exerts its effects is often related to its ability to interact with nucleic acids and proteins. The hydroxyl group at the 4th position and the bromine atom at the 8th position facilitate binding to biological targets, potentially disrupting cellular processes. The compound may inhibit enzymes or interfere with DNA replication and transcription, leading to its antimicrobial and anticancer properties.
Comparaison Avec Des Composés Similaires
4-Hydroxyquinoline: Lacks the bromine and methyl groups, making it less reactive in certain substitution reactions.
8-Bromoquinoline: Lacks the hydroxyl and methyl groups, affecting its solubility and reactivity.
6-Methylquinoline: Lacks the bromine and hydroxyl groups, altering its chemical behavior and biological activity.
Uniqueness: 8-Bromo-4-hydroxy-6-methylquinoline is unique due to the combination of the bromine, hydroxyl, and methyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with biological targets and makes it a versatile compound in synthetic chemistry.
Propriétés
IUPAC Name |
8-bromo-6-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-7-9(13)2-3-12-10(7)8(11)5-6/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWBUEWBEOUAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656137 |
Source


|
| Record name | 8-Bromo-6-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156919-75-3 |
Source


|
| Record name | 8-Bromo-6-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12123911.png)
![5-bromo-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B12123912.png)
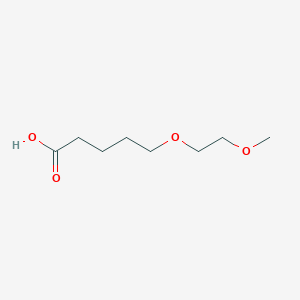
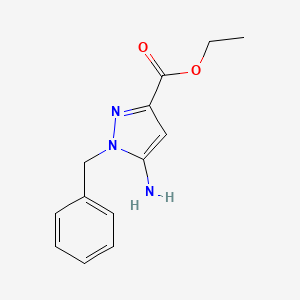
![2-[(4-benzylpiperazin-1-yl)carbonyl]-6-chloro-4H-chromen-4-one](/img/structure/B12123926.png)
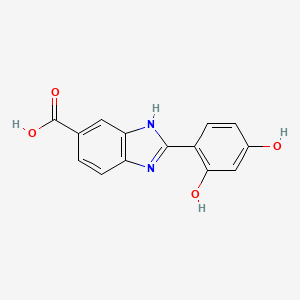
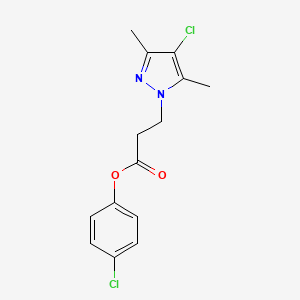
![7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12123946.png)
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(butyl)amine](/img/structure/B12123951.png)
![4-(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B12123956.png)
![3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B12123974.png)
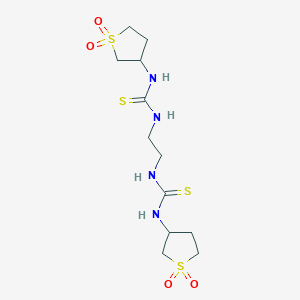
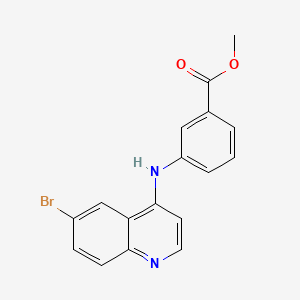
![[5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid](/img/structure/B12123990.png)
